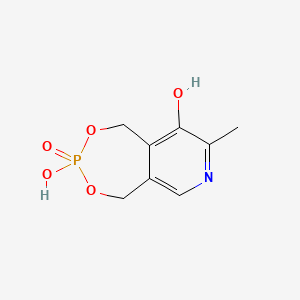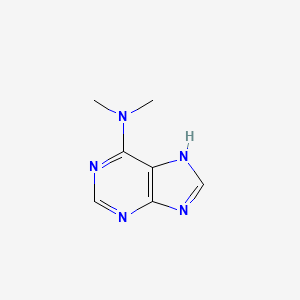
6-二甲基氨基嘌呤
描述
6-Dimethylaminopurine, also known as N6,N6-Dimethyladenine, is a purine-based metabolite with two condensed heterocyclic rings and two methyl groups linked to the amino group of the purine unit of adenine . It is a serine-threonine protein kinase inhibitor and acts as a secondary metabolite mediating RNA modification . It is a potent cytokinetic inhibitor and is used in parthenogenesis and meiosis studies .
Synthesis Analysis
6-Dimethylaminopurine is synthesized by nitrosating 2-Methylmercapto-4-amino-6-dimethylaminopyrimidine in 10% acetic acid to the 5-nitrosopyrimidine. This is then reduced with sodium hydrosulfite to the triamine, followed by formylation to give the 5-formamidopyrimidine .Molecular Structure Analysis
The molecular formula of 6-Dimethylaminopurine is C7H9N5 and its molecular weight is 163.18 .Chemical Reactions Analysis
6-Dimethylaminopurine is a protein kinase and cyclin-dependent kinase inhibitor . It inhibits the germinal vesicle breakdown and the meiotic maturation of oocytes .Physical And Chemical Properties Analysis
6-Dimethylaminopurine is a white to light yellow crystal powder . It has a melting point of 259-262 °C, a boiling point of 162 °C (50 mmHg), and a density of 1.1407 (rough estimate) . It is soluble in methanol (0.1 g/mL, clear) .科学研究应用
胚胎发育
6-DMAP 已被应用于胚胎发育领域。 研究发现,它可以快速启动犬类胚胎的 DNA 合成,从而促进其体内发育 . 具体方法是将胚胎用 1.9 mM 6-DMAP 处理不同的时间长度 .
体细胞核移植 (SCNT)
6-DMAP 在 SCNT 中发挥着至关重要的作用,SCNT 是一种用于创建疾病模型或生物资源的技術 . 使用 6-DMAP 一定时间可以提高克隆犬胚胎的形成和体内发育 .
孤雌生殖
在孤雌生殖过程中,6-DMAP 已被用于激活卵母细胞,这是孤雌生殖成功的关键步骤 . 犬卵母细胞用 6-DMAP 处理后,已被证明可以有效诱导其在第一个细胞周期开始 DNA 合成 .
受精卵的体内发育
使用 6-DMAP 激活犬卵母细胞可能非常适合孤雌生殖受精卵的体内发育 . 然而,尚未发现它对犬重构 SCNT 卵母细胞的体内发育更有效 .
DNA 合成
研究发现,6-DMAP 可以快速启动犬胚胎的 DNA 合成,这对其体内发育至关重要 . 具体方法是将胚胎用 1.9 mM 6-DMAP 处理不同的时间长度 .
卵母细胞成熟
6-DMAP 已被用于通过抑制相关的蛋白激酶活性来阻断海星卵母细胞的成熟 . 这表明 6-DMAP 也可用于控制其他物种的卵母细胞成熟。
作用机制
Target of Action
6-Dimethylaminopurine (6-DMAP) is a purine-based metabolite that primarily targets protein kinases and cyclin-dependent kinases (CDKs) . These kinases play crucial roles in cell cycle regulation, making them important targets for 6-DMAP.
Mode of Action
6-DMAP acts as a non-selective inhibitor of protein kinases and CDKs . It interacts with these targets, leading to their inhibition. This results in the induction of protein dephosphorylation , which can affect various cellular processes.
Biochemical Pathways
The inhibition of protein kinases and CDKs by 6-DMAP affects several biochemical pathways. These enzymes are involved in the regulation of the cell cycle and other cellular processes. By inhibiting these enzymes, 6-DMAP can disrupt normal cell cycle progression .
Pharmacokinetics
It is known that rats dosed intraperitoneally or orally with 6-dmap excrete unchanged 6-dmap and one major metabolite, 6-methylaminopurine arabinoside (ara-map), in the urine . This suggests that 6-DMAP may be metabolized in the body and excreted through the urinary system.
Result of Action
6-DMAP has a potent cytokinetic inhibitory effect and is used in parthenogenesis and meiosis studies . It promotes pronuclei formation in mammalian oocytes . Additionally, it has been found to block starfish oocyte maturation by inhibiting a relevant protein kinase activity .
Action Environment
The action of 6-DMAP can be influenced by various environmental factors. For instance, the storage conditions of 6-DMAP can affect its stability and efficacy . Furthermore, the biological environment in which 6-DMAP is used can also influence its action. For example, the presence of other molecules in the cell can affect the binding of 6-DMAP to its targets and its subsequent effects .
安全和危害
6-Dimethylaminopurine causes serious eye irritation and skin irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
属性
IUPAC Name |
N,N-dimethyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAOQMSVZHOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239658 | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Dimethylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
938-55-6 | |
| Record name | 6-DMAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Dimethylamino)purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-dimethylaminopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIMETHYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Dimethylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-Dimethylaminopurine (6-DMAP) is a potent inhibitor of protein kinases, specifically serine-threonine kinases [, , , ]. It acts by competing with ATP for binding at the catalytic site of these enzymes []. By inhibiting protein kinases, 6-DMAP disrupts various cellular processes, including cell cycle progression [, , ], signal transduction pathways [], and cytoskeletal organization [, ]. This inhibition can lead to a range of downstream effects like premature mitosis [], apoptosis [], and altered embryonic development [, , ].
ANone:* Molecular formula: C7H9N5* Molecular weight: 163.18 g/mol* Spectroscopic data: While specific spectroscopic data is not extensively detailed in the provided research, 6-DMAP's structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the arrangement of atoms and functional groups within the molecule.
A: While 6-DMAP is primarily known as a protein kinase inhibitor, it has demonstrated photocatalytic activity when used to cap Cadmium Sulfide (CdS) nanoparticles []. This activity has been explored for the synthesis of indigo from indole [], showcasing potential applications in organic synthesis and photocatalysis.
A: The presence of the dimethylamino group at the 6-position of the purine ring is crucial for the inhibitory activity of 6-DMAP []. Studies have shown that modifications to this group can significantly affect its potency and selectivity. For instance, replacing one of the methyl groups with a hydrogen atom, as in 6-methylaminopurine, reduces its inhibitory activity [, ].
ANone: While specific SHE regulations for 6-DMAP are not detailed in the provided research, its use in research settings necessitates adherence to standard laboratory safety protocols. These include handling the compound with appropriate personal protective equipment and ensuring proper waste disposal procedures.
A: Research on 6-Dimethylaminopurine arabinoside, a prodrug of 6-DMAP, indicates that it is rapidly metabolized in rats, primarily through N-demethylation to 6-methylaminopurine arabinoside and subsequent conversion to purine metabolism end products []. Further research is needed to fully understand the ADME (absorption, distribution, metabolism, excretion) profile of 6-DMAP itself and its in vivo activity and efficacy.
A: Some studies have reported potential genotoxic and mutagenic effects of 6-DMAP in mammalian cells in vitro and in vivo [, ]. Further research is needed to thoroughly evaluate its toxicological profile, including potential long-term effects, and to determine its safety profile for therapeutic applications.
A: Early research on 6-DMAP focused on its plant growth-regulating properties, particularly its ability to inhibit axillary bud growth []. Subsequent studies revealed its potent inhibitory activity against protein kinases, opening new avenues for research in various biological processes like cell cycle control, signal transduction, and oocyte activation [, , , , , ]. Its application in inducing triploidy in aquaculture species for controlling reproduction and enhancing growth has also been a significant milestone [, , ].
A: Research on 6-DMAP spans various disciplines, including biochemistry, cell biology, developmental biology, and aquaculture. Its role as a protein kinase inhibitor has facilitated investigations into fundamental cellular processes and disease mechanisms [, , ]. Its use in inducing triploidy in aquaculture species highlights its cross-disciplinary applications in addressing challenges related to food production and sustainability [, , ]. Continued interdisciplinary research and collaboration are crucial to fully unravel the potential of 6-DMAP in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



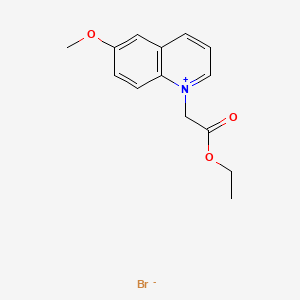
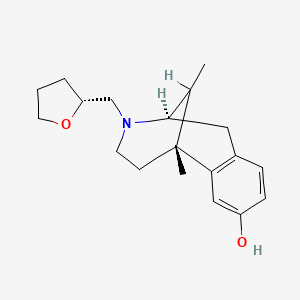
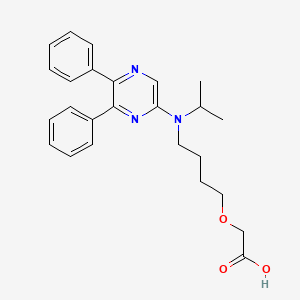

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B1676816.png)
![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)

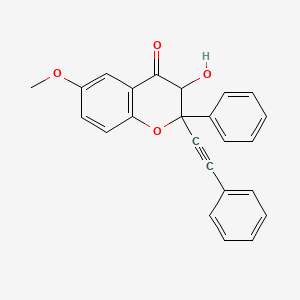
![4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one](/img/structure/B1676823.png)
![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)
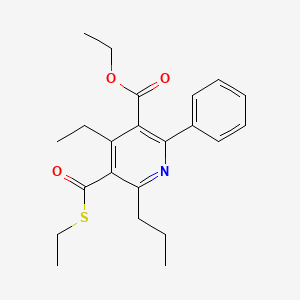
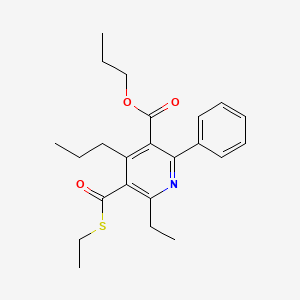
![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676832.png)
